2H-1,3,5-Thiadiazine-2-thione, tetrahydro-5-butyl-3-(3,4-dichlorophenyl)-
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Overview
Description
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-5-butyl-3-(3,4-dichlorophenyl)- is a heterocyclic compound that belongs to the thiadiazine family This compound is characterized by the presence of a thiadiazine ring, which is a six-membered ring containing two nitrogen atoms, one sulfur atom, and three carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-5-butyl-3-(3,4-dichlorophenyl)- typically involves the reaction of appropriate amines with carbon disulfide and formaldehyde under controlled conditions. The reaction proceeds through the formation of dithiocarbamate intermediates, which then cyclize to form the thiadiazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-5-butyl-3-(3,4-dichlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazine ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the thiadiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions, often in the presence of a suitable solvent .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiadiazines, depending on the specific reaction and conditions employed .
Scientific Research Applications
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-5-butyl-3-(3,4-dichlorophenyl)- has found numerous applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-5-butyl-3-(3,4-dichlorophenyl)- involves its interaction with various molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and disrupt cellular processes in microorganisms, leading to their death. The exact molecular targets and pathways may vary depending on the specific application and organism being targeted .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-5-butyl-3-(3,4-dichlorophenyl)- include:
- 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dimethyl-
- 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-diethyl-
- 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dipropyl-
Uniqueness
The uniqueness of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-5-butyl-3-(3,4-dichlorophenyl)- lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the butyl and dichlorophenyl groups enhances its lipophilicity and antimicrobial properties compared to other similar compounds .
Properties
CAS No. |
21494-85-9 |
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Molecular Formula |
C13H16Cl2N2S2 |
Molecular Weight |
335.3 g/mol |
IUPAC Name |
5-butyl-3-(3,4-dichlorophenyl)-1,3,5-thiadiazinane-2-thione |
InChI |
InChI=1S/C13H16Cl2N2S2/c1-2-3-6-16-8-17(13(18)19-9-16)10-4-5-11(14)12(15)7-10/h4-5,7H,2-3,6,8-9H2,1H3 |
InChI Key |
HJHPUHXSNRQSEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CN(C(=S)SC1)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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